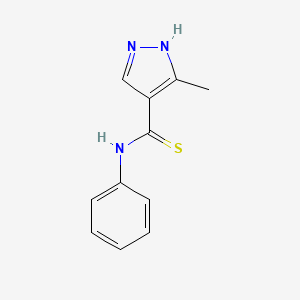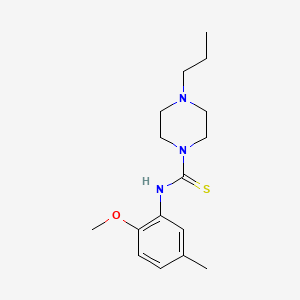
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea, also known as BHU-1, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea exerts its effects by binding to specific molecular targets in cells, including the protein kinase C (PKC) and the transient receptor potential vanilloid 1 (TRPV1) channels. By binding to these targets, N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can modulate cellular signaling pathways and reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can reduce the production of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and protect neurons from damage. In animal studies, N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been shown to reduce pain and inflammation, improve cognitive function, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea for use in lab experiments is its high purity and yield, which makes it suitable for use in a range of assays and experiments. However, one limitation of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea is that it has not yet been tested extensively in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-cyclohexylurea. One area of interest is the development of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea analogs that may have improved potency and selectivity for specific molecular targets. Another area of interest is the exploration of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea as a potential treatment for other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, further studies are needed to determine the safety and efficacy of N-1,3-benzodioxol-5-yl-N'-cyclohexylurea in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with cyclohexylisocyanate. The resulting compound is then treated with hydrochloric acid to yield N-1,3-benzodioxol-5-yl-N'-cyclohexylurea. This synthesis method has been optimized to produce N-1,3-benzodioxol-5-yl-N'-cyclohexylurea in high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. In vitro studies have shown that N-1,3-benzodioxol-5-yl-N'-cyclohexylurea inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. N-1,3-benzodioxol-5-yl-N'-cyclohexylurea has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)19-9-18-12/h6-8,10H,1-5,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZLRJBWHJAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

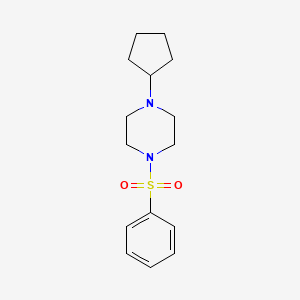
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
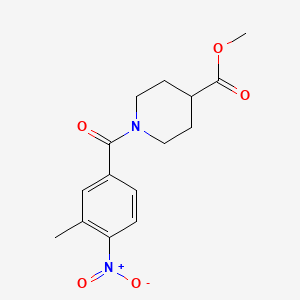
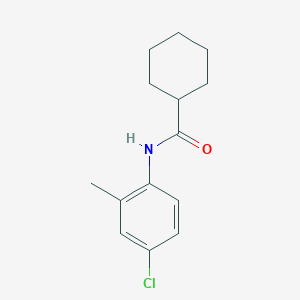
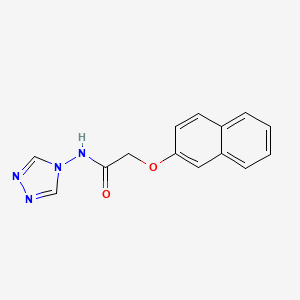


![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
